molecular formula C26H25F9N2O4 B13833648 ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

Cat. No.: B13833648
M. Wt: 603.5 g/mol
InChI Key: CMSGWTNRGKRWGS-MDTWDLINSA-N
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Description

Ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability and bioavailability in pharmaceutical applications .

Preparation Methods

The synthesis of ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate involves several steps, typically starting with the preparation of the quinoline core. Industrial production methods often involve the use of Grignard reagents and other organometallic compounds to introduce the trifluoromethyl groups efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl phenyl sulfone and other nucleophilic trifluoromethylating agents . Major products formed from these reactions depend on the specific conditions and reagents used but often include various trifluoromethylated derivatives.

Scientific Research Applications

Ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: Utilized in the development of new materials with enhanced stability and performance characteristics.

Mechanism of Action

The mechanism of action of ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and stability, often leading to more potent biological effects . The pathways involved can vary depending on the specific application but often include modulation of enzyme activity and receptor signaling.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate stands out due to its unique combination of trifluoromethyl groups and the quinoline core. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C26H25F9N2O4

Molecular Weight

603.5 g/mol

IUPAC Name

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1/i3D3

InChI Key

CMSGWTNRGKRWGS-MDTWDLINSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)[C@H]2C[C@H](N(C3=C2C=C(C=C3)C(F)(F)F)C(=O)OCC)CC

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC

Origin of Product

United States

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